molecular formula C23H17ClN2O2S2 B3931944 4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B3931944
M. Wt: 453.0 g/mol
InChI Key: IDKKALMRHLQXGQ-UHFFFAOYSA-N
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Description

4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can convert double bonds or other functional groups into simpler forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N-(2-pyridin-2-ylsulfanyl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2S2/c24-16-10-12-17(13-11-16)30(27,28)26-22-18-7-3-5-15-6-4-8-19(21(15)18)23(22)29-20-9-1-2-14-25-20/h1-14,22-23,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKKALMRHLQXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[2-(PYRIDIN-2-YLSULFANYL)-1,2-DIHYDROACENAPHTHYLEN-1-YL]BENZENE-1-SULFONAMIDE

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